5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
Description
5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonylpyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, methoxy, and methanesulfonyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C21H20ClN3O5S |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O5S/c1-13-5-4-6-14(9-13)12-31(27,28)21-23-11-16(22)19(25-21)20(26)24-17-8-7-15(29-2)10-18(17)30-3/h4-11H,12H2,1-3H3,(H,24,26) |
InChI Key |
WACPTWSVWOLEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methanesulfonyl Group: This step involves the reaction of the pyrimidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Substitution with 2,4-Dimethoxyphenyl and 3-Methylphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions using appropriate phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro or sulfonyl groups can yield amines or thiols, respectively.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or thiourea under basic conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering potential treatments for conditions such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, or materials science applications. Its unique properties may contribute to the performance of products such as coatings, adhesives, or polymers.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-ETHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
